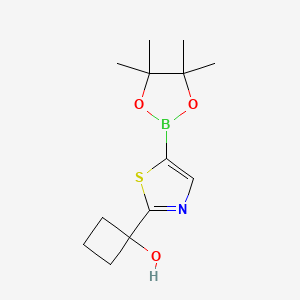
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a heterocyclic compound that features a pyrimidine ring fused with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves the reaction of allyl isothiocyanate with 3-amino-4,6-dimethylpyridin-2(1H)-one in acetone under reflux conditions . This reaction forms the intermediate, which is then further reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzoic acid, while reduction could produce N-(1-Allyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)benzamide.
Scientific Research Applications
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Similar in structure but with different substituents, leading to varied biological activities.
1-Allyl-3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea: Shares the allyl and oxo groups but differs in the core structure.
Uniqueness
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is unique due to its specific combination of the pyrimidine and benzamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648881-65-6 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19) |
InChI Key |
PDWVJJPFOTZEPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



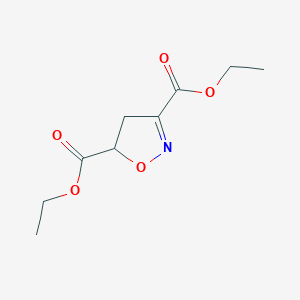
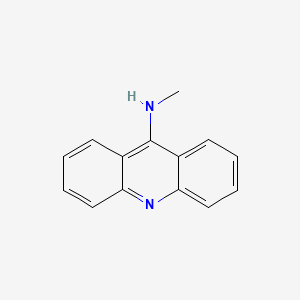
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)
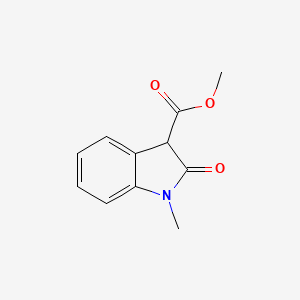
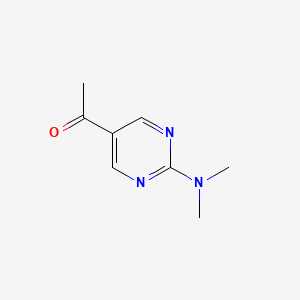
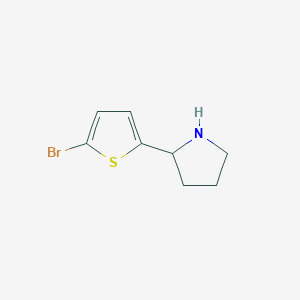
![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
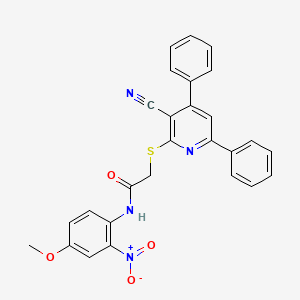
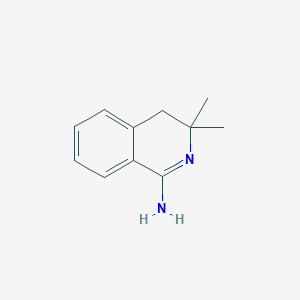
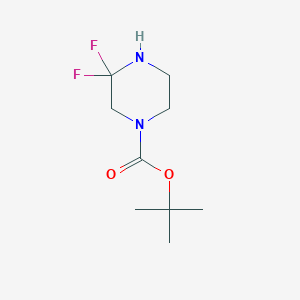
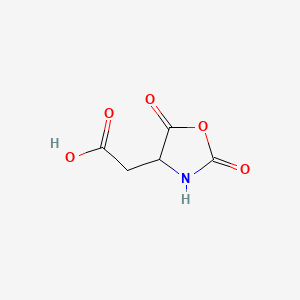
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
